tert-Butyl 9-bromononanoate

Description

BenchChem offers high-quality tert-Butyl 9-bromononanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 9-bromononanoate including the price, delivery time, and more detailed information at info@benchchem.com.

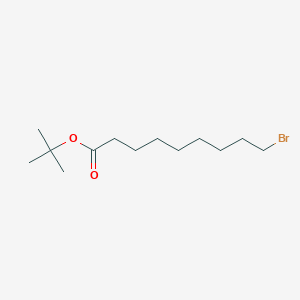

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 9-bromononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLVMKFWHUUVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility of tert-Butyl 9-bromononanoate for Advanced Research Applications

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 9-bromononanoate, a critical bifunctional linker used extensively in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and other specialized chemical probes. In the absence of extensive published solubility data, this document establishes a theoretical framework for predicting its solubility based on molecular structure analysis. More importantly, it provides a robust, field-tested experimental protocol for systematically determining its solubility in a range of common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals who require precise solubility data to ensure reaction reproducibility, optimize purification processes, and streamline formulation development.

Introduction: The Significance of a Bifunctional Linker

Tert-butyl 9-bromononanoate (C₁₃H₂₅BrO₂) is a hetero-bifunctional molecule featuring a terminal alkyl bromide and a sterically hindered tert-butyl ester. The nine-carbon aliphatic chain imparts significant lipophilicity and conformational flexibility, making it an ideal linker for connecting distinct molecular entities in drug discovery and materials science.[1] Its utility in PROTACs, for example, involves linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, underscoring the necessity of understanding its behavior in various chemical environments.

Solubility is a fundamental physical property that dictates the success of chemical processes. For tert-butyl 9-bromononanoate, accurate solubility data is paramount for:

-

Reaction Kinetics: Ensuring the linker is fully dissolved in the reaction medium is critical for achieving optimal reaction rates and yields.

-

Purification: Selecting appropriate solvents for chromatography or crystallization depends entirely on differential solubility.

-

Formulation & Dosing: In biological applications, understanding solubility is the first step toward creating stable and deliverable formulations.

This guide provides the theoretical and practical tools necessary to generate this critical data.

Physicochemical Properties & Theoretical Solubility Profile

To understand the solubility of tert-butyl 9-bromononanoate, we must first analyze its molecular structure, which is characterized by three key regions:

-

The C9 Alkyl Chain: This long, non-polar hydrocarbon chain is the dominant feature of the molecule, making it inherently hydrophobic.[2][3]

-

The Terminal Bromide: The bromine atom adds a degree of polarity and a potential site for intermolecular interactions, but its contribution is modest compared to the long alkyl chain.

-

The tert-Butyl Ester: The ester group provides a polar region capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. However, the bulky tert-butyl group provides significant steric hindrance, limiting the accessibility of the carbonyl oxygen for solvation.

Based on the principle of "like dissolves like," we can predict a solubility profile that favors non-polar and moderately polar aprotic solvents.[4] The long alkyl chain will drive solubility in hydrocarbons and chlorinated solvents, while the ester group will allow for miscibility with ethers, ketones, and other esters. Conversely, its large non-polar character predicts extremely low solubility in highly polar protic solvents like water.[2]

Table 1: Key Physicochemical Properties of tert-Butyl 9-bromononanoate and Related Compounds

| Property | tert-Butyl 9-bromononanoate | tert-Butyl 8-bromooctanoate | tert-Butyl Acetate |

| CAS Number | 135982-11-5[5] | 140060-63-7 | 540-88-5 |

| Molecular Formula | C₁₃H₂₅BrO₂[5] | C₁₂H₂₃BrO₂[6] | C₆H₁₂O₂[7] |

| Molecular Weight | 293.24 g/mol [5] | 279.21 g/mol [6] | 116.16 g/mol [7] |

| Predicted LogP | ~4.5 - 5.5 | ~3.9[6] | 1.76[7] |

| Predicted Water Solubility | Very Low | Very Low | Poor / Insoluble[7] |

| Predicted Organic Solubility | High in non-polar solvents | High in non-polar solvents | Miscible with common organic solvents[7] |

Note: Predicted values are based on structural analysis and data from similar compounds.

A Validated Protocol for Experimental Solubility Determination

To generate reliable and reproducible solubility data, a systematic approach is required. The isothermal shake-flask method is a gold-standard technique, recognized by regulatory bodies like the OECD, for determining the solubility of compounds in various solvents.[8][9]

Experimental Workflow

The protocol is designed as a self-validating system, ensuring that true equilibrium is reached and accurately measured. The overall workflow involves equilibrating an excess of the solute in the solvent of interest, separating the saturated solution from the undissolved solid, and quantifying the concentration of the dissolved solute using a suitable analytical technique.

Sources

- 1. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the Alkyl Chain Length on Assessment as Thermo-Responsive Draw Solutes for Forward Osmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 4. chem.ws [chem.ws]

- 5. 135982-11-5|tert-Butyl 9-bromononanoate|BLD Pharm [bldpharm.com]

- 6. tert-Butyl 8-bromooctanoate | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. filab.fr [filab.fr]

Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of tert-Butyl 9-bromononanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of chemical synthesis and materials science, the exploration of novel bifunctional molecules is a cornerstone of innovation. This guide introduces tert-Butyl 9-bromononanoate, a molecule poised at the intersection of polymer chemistry, surface science, and drug delivery. Its unique structure, featuring a long aliphatic chain, a terminal bromine atom, and a sterically hindered tert-butyl ester, offers a versatile platform for pioneering research. This document serves as an in-depth technical exploration of its untapped potential, providing not just a roadmap but the fundamental scientific rationale for its application in creating next-generation materials and therapeutics.

Core Molecular Attributes and Synthetic Versatility

Tert-Butyl 9-bromononanoate, with the chemical formula C13H25BrO2 and a molecular weight of 293.24 g/mol , is a long-chain alkyl halide with a terminal ester group.[1] The key to its utility lies in its bifunctionality: the terminal bromine atom serves as a reactive handle for nucleophilic substitution and as an initiator for controlled radical polymerization, while the tert-butyl ester group provides a cleavable linkage, allowing for post-synthesis modification of the molecule's polarity and functionality.

| Property | Value | Reference |

| Molecular Formula | C13H25BrO2 | [1] |

| Molecular Weight | 293.24 g/mol | [1] |

| IUPAC Name | tert-butyl 9-bromononanoate | [1] |

Section 1: Advanced Polymer Architectures via Atom Transfer Radical Polymerization (ATRP)

The terminal alkyl bromide functionality of tert-Butyl 9-bromononanoate makes it an excellent candidate as an initiator for Atom Transfer Radical Polymerization (ATRP).[2] ATRP is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[3]

Synthesis of Novel Block Copolymers

The long non-polar alkyl chain of tert-Butyl 9-bromononanoate can be exploited to create amphiphilic block copolymers. By initiating the polymerization of a hydrophilic monomer, such as acrylic acid (after deprotection of the tert-butyl group) or poly(ethylene glycol) methacrylate, a block copolymer with distinct hydrophobic and hydrophilic segments can be synthesized. Such polymers are of significant interest for applications in drug delivery, as surfactants, and in the creation of self-assembling nanomaterials.[4][5]

Experimental Workflow: Synthesis of a Poly(tert-Butyl 9-nonanoate)-block-poly(methyl methacrylate) Copolymer

This protocol outlines the synthesis of a diblock copolymer using tert-Butyl 9-bromononanoate as the initiator for the ATRP of methyl methacrylate (MMA).

Materials:

-

tert-Butyl 9-bromononanoate (initiator)

-

Methyl methacrylate (MMA, monomer)

-

Copper(I) bromide (CuBr, catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

Procedure:

-

To a Schlenk flask, add CuBr (1 eq).

-

Add anisole and sonicate to disperse the catalyst.

-

Add PMDETA (1 eq) and stir until the solution turns green.

-

Add MMA (100 eq) and tert-Butyl 9-bromononanoate (1 eq).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at 70°C and stir for the desired time.

-

Terminate the polymerization by exposing the mixture to air.

-

Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

-

Precipitate the polymer in cold methanol.

-

Dry the polymer under vacuum.

Causality in Experimental Design: The choice of a copper/PMDETA catalyst system is crucial for achieving a controlled polymerization of methacrylates.[2] The solvent, anisole, is used to ensure the homogeneity of the reaction mixture. The freeze-pump-thaw cycles are essential to remove oxygen, which can terminate the radical polymerization.

Post-Polymerization Modification: Cleavage of the Tert-Butyl Ester

A key advantage of using tert-Butyl 9-bromononanoate as an initiator is the ability to deprotect the tert-butyl ester group after polymerization. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or a milder reagent like HCl in hexafluoroisopropanol (HFIP), to yield a carboxylic acid group.[6][7] This transformation dramatically alters the polymer's properties, for instance, converting a hydrophobic polymer into a hydrophilic one, which is particularly useful for creating amphiphilic structures or pH-responsive materials.[7][8]

Protocol: Deprotection of Poly(tert-Butyl 9-nonanoate)-block-poly(methyl methacrylate)

-

Dissolve the block copolymer in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or NMR.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of THF and precipitate in cold diethyl ether.

-

Filter and dry the resulting polymer.

Self-Validation: The success of the deprotection can be confirmed by spectroscopic methods. In ¹H NMR, the disappearance of the characteristic singlet of the tert-butyl protons at ~1.4 ppm indicates complete cleavage. Infrared spectroscopy will show the appearance of a broad carboxylic acid O-H stretch.

Caption: Workflow for synthesizing amphiphilic block copolymers.

Section 2: Tailoring Surface Properties with Self-Assembled Monolayers (SAMs)

The long alkyl chain and the terminal bromine of tert-Butyl 9-bromononanoate make it an ideal precursor for the formation of self-assembled monolayers (SAMs) on various substrates.[9][10] SAMs are highly ordered molecular assemblies that can precisely control the interfacial properties of materials, such as wettability, adhesion, and biocompatibility.[11][12]

Conversion to Thiol and SAM Formation on Gold

For the formation of robust SAMs on gold surfaces, the terminal bromide can be converted into a thiol group through a nucleophilic substitution reaction with a sulfur nucleophile, such as potassium thioacetate followed by hydrolysis, or directly with sodium hydrosulfide.[13][14] The resulting long-chain alkanethiol can then spontaneously form a densely packed monolayer on a gold substrate.[15]

Experimental Workflow: SAM Formation on a Gold Surface

Part A: Thiolation of tert-Butyl 9-bromononanoate

-

Dissolve tert-Butyl 9-bromononanoate in ethanol.

-

Add an excess of sodium hydrosulfide (NaSH).

-

Reflux the mixture for 12 hours.

-

Cool the reaction and acidify with dilute HCl.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting tert-Butyl 9-thiononanoate by column chromatography.

Part B: SAM Formation

-

Prepare a 1 mM solution of the purified thiol in absolute ethanol.

-

Immerse a clean gold substrate into the thiol solution.

-

Allow the self-assembly to proceed for 24 hours at room temperature.

-

Remove the substrate, rinse thoroughly with ethanol, and dry under a stream of nitrogen.

Authoritative Grounding: The formation of alkanethiol SAMs on gold is a well-established and reliable method for surface modification.[13][15] The long alkyl chain of the modified tert-Butyl 9-bromononanoate will drive the formation of a well-ordered monolayer through van der Waals interactions.[9]

Surface Energy Modification and Functionalization

The tert-butyl ester at the exposed surface of the SAM can be cleaved to reveal a carboxylic acid group. This transforms the surface from hydrophobic to hydrophilic, allowing for further functionalization. For example, the carboxylic acid groups can be used to immobilize biomolecules, such as proteins or DNA, via amide bond formation.[16] This opens up possibilities for creating biosensors, biocompatible coatings, and platforms for studying cell-surface interactions.

Caption: Pathway to functionalized surfaces via SAMs.

Section 3: Innovations in Drug Delivery and Prodrug Design

The structural features of tert-Butyl 9-bromononanoate are highly amenable to applications in drug delivery, particularly in the design of lipophilic prodrugs and bifunctional linkers for targeted therapies.[17][18]

Lipophilic Prodrug Moiety

The long C9 alkyl chain can significantly increase the lipophilicity of a hydrophilic drug, potentially enhancing its membrane permeability and oral bioavailability.[17][19] The tert-butyl ester can be designed to be cleaved by esterases in the body, releasing the active drug.[20] This approach is particularly promising for drugs that suffer from poor absorption.

Bifunctional Linker for Targeted Drug Delivery

Tert-Butyl 9-bromononanoate can act as a versatile bifunctional linker. The bromine can be displaced by a nucleophilic group on a targeting ligand (e.g., an antibody or a small molecule that binds to a specific receptor), while the ester can be hydrolyzed to a carboxylic acid, which can then be coupled to a drug molecule.[21][22] This allows for the creation of targeted drug conjugates that can selectively deliver a therapeutic agent to diseased cells, minimizing off-target toxicity.

Conceptual Workflow: Synthesis of a Targeted Drug Conjugate

-

Functionalization of the Targeting Ligand: React the bromine of tert-Butyl 9-bromononanoate with a nucleophilic group on the targeting ligand (e.g., an amine or thiol).

-

Deprotection: Cleave the tert-butyl ester to reveal the carboxylic acid.

-

Drug Conjugation: Couple the carboxylic acid of the linker-ligand conjugate to an amine or hydroxyl group on the drug molecule using standard peptide coupling reagents (e.g., EDC/NHS).

Sources

- 1. 135982-11-5|tert-Butyl 9-bromononanoate|BLD Pharm [bldpharm.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Polymerization Methods: ATRP [faculty.csbsju.edu]

- 4. mdpi.com [mdpi.com]

- 5. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. "Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lu" by Natalie Ann LaFranzo [openscholarship.wustl.edu]

- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 12. diva-portal.org [diva-portal.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. 4-(Triethoxysilyl)butanoic acid as a self-assembled monolayer for surface modification of titanium dioxide - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. wuxibiology.com [wuxibiology.com]

- 19. mdpi.com [mdpi.com]

- 20. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and preclinical evaluation of bifunctional ligands for improved chelation chemistry of 90Y and 177Lu for targeted radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: tert-Butyl 9-bromononanoate

[1]

Executive Summary

tert-Butyl 9-bromononanoate (CAS: 135982-11-5) is a specialized alkyl linker characterized by its orthogonal reactivity profile. It features a terminal alkyl bromide capable of

Chemical Identity & Physical Profile[1][2]

| Property | Data |

| IUPAC Name | tert-Butyl 9-bromononanoate |

| CAS Number | 135982-11-5 |

| Molecular Formula | |

| Molecular Weight | 293.24 g/mol |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~140°C at 0.5 mmHg (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

| Storage | 2–8°C, Inert atmosphere ( |

Synthetic Strategies & Causality

The synthesis of tert-butyl 9-bromononanoate requires navigating the stability of the bromide leaving group while installing the bulky tert-butyl ester. Three primary routes exist, each with specific kinetic and thermodynamic considerations.

Route A: The Boc-Anhydride Dehydration (Recommended)

This method utilizes Di-tert-butyl dicarbonate (

-

Mechanism: DMAP catalyzes the formation of a mixed anhydride between the carboxylic acid and

. Subsequent nucleophilic attack by the tert-butoxide anion (generated in situ or added) yields the ester. -

Why this route? It avoids strong mineral acids (preventing premature bromide displacement or elimination) and generates volatile byproducts (

,

Route B: Isobutylene Addition (Industrial Standard)

Acid-catalyzed addition of isobutylene gas to 9-bromononanoic acid.

-

Mechanism: Protonation of isobutylene generates the tert-butyl cation, which traps the carboxylic acid.

-

Why this route? Atom economical and scalable, but requires high-pressure reactors and handling of flammable gas.

Route C: Steglich Esterification

Coupling 9-bromononanoic acid with tert-butanol using DCC/DMAP.

-

Why avoid? Often leads to the formation of difficult-to-remove

-acylurea byproducts.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesis and downstream reactivity.

Figure 1: Synthetic pathways from precursor to product, highlighting the divergence based on scale and purity requirements.

Detailed Experimental Protocol

Method:

Reagents

-

9-Bromononanoic acid (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (2.0 equiv) -

4-Dimethylaminopyridine (DMAP) (0.3 equiv)

-

Solvent: tert-Butanol (

-BuOH) or THF (Anhydrous)

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (

). -

Dissolution: Add 9-bromononanoic acid (10.0 g, 42.2 mmol) and anhydrous THF (100 mL). Stir until fully dissolved.

-

Catalyst Addition: Add DMAP (1.55 g, 12.7 mmol) in one portion. The solution may turn slightly yellow.

-

Reagent Addition: Add

(18.4 g, 84.4 mmol) dropwise (if liquid) or in portions (if solid) over 10 minutes. Caution: Gas evolution ( -

Reaction: Stir the mixture at room temperature (

) for 12–16 hours. Monitor by TLC (Mobile phase: 10% EtOAc in Hexanes). The acid spot ( -

Quench: Dilute the reaction mixture with Diethyl Ether (

, 200 mL) and wash sequentially with:-

10% Citric Acid (2 x 50 mL) – Removes DMAP.

-

Saturated

(2 x 50 mL) – Removes unreacted acid. -

Brine (1 x 50 mL).

-

-

Drying & Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via flash column chromatography (

, 0-5% EtOAc/Hexanes).-

Note: The product is often pure enough for use after workup due to the volatility of byproducts.

-

Reactivity & Downstream Applications

The utility of tert-butyl 9-bromononanoate lies in its orthogonality .

A. The Alkyl Bromide (The "Warhead" Connection)

The primary bromide is an excellent electrophile for

-

Nucleophiles: Primary/secondary amines (to form PROTAC linkers), thiols, and phenoxides.

-

Conditions: Typically requires a weak base (

,

B. The tert-Butyl Ester (The "Anchor" Protection)

The tert-butyl group shields the carboxylic acid during the alkylation of the bromide.

-

Deprotection: Cleaved by Trifluoroacetic acid (TFA) in DCM (1:1 ratio) or 4M HCl in Dioxane.

-

Stability: Stable to basic hydrolysis conditions (e.g., LiOH/MeOH), allowing for the saponification of other esters in the molecule without affecting the tert-butyl group.

Visualization: PROTAC Linker Synthesis Workflow

Figure 2: Standard workflow for incorporating tert-butyl 9-bromononanoate into a PROTAC molecule. The linker is first attached to one ligand via the bromide, then deprotected to attach the second ligand via the acid.

Safety & Stability

-

Hazards: The compound is an alkyl bromide and should be treated as a potential alkylating agent (potential carcinogen). Wear nitrile gloves and work in a fume hood.

-

Stability: The tert-butyl ester is sensitive to acid.[1] Avoid exposure to HCl vapors or acidic silica gel during purification. Store under inert gas to prevent hydrolysis or oxidation of the alkyl chain.

References

-

Synthesis of tert-Butyl Esters (Boc2O Method)

- Title: Efficient and mild preparation of tert-butyl esters from carboxylic acids and di-tert-butyl dicarbon

- Source: Tetrahedron Letters

-

URL: [Link]

-

PROTAC Linker Design & Chemistry

- Title: Linkerology in PROTACs: The influence of linker length and composition

- Source: Journal of Medicinal Chemistry

-

URL: [Link]

- Title: Synthesis and evaluation of novel PROTACs (Example of usage context)

-

Tf2NH Catalyzed tert-Butylation (Advanced Method)

- Title: A Simple and Powerful tert-Butyl

-

Source: Synlett[2]

Methodological & Application

synthesis of tert-Butyl 9-bromononanoate from 9-bromononanoic acid

Application Note: Synthesis of tert-Butyl 9-bromononanoate using Di-tert-butyl Dicarbonate ( )[1]

Executive Summary & Strategic Rationale

This application note details the synthesis of tert-butyl 9-bromononanoate from 9-bromononanoic acid . This compound is a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and lipid-drug conjugates, acting as a hydrophobic linker with orthogonal protecting group chemistry.

Strategic Analysis: Why this Route?

Direct esterification of carboxylic acids with tert-butanol (t-BuOH) using standard Fischer conditions (acid catalysis) is often inefficient due to the steric bulk of the tert-butyl group and the tendency of t-BuOH to undergo E1 elimination to isobutylene under strong acidic conditions.

We utilize the

-

Bench-top Safety: No need for condensed gases or pressure reactors.

-

Mild Conditions: Neutral reaction conditions prevent the hydrolysis of the terminal alkyl bromide.

-

Clean Workup: The byproducts are

(gas) and tert-butanol, simplifying purification.[3]

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution catalyzed by 4-Dimethylaminopyridine (DMAP).

-

Activation: DMAP attacks one carbonyl of

, releasing tert-butyl carbonate and forming a reactive acyl-pyridinium species.[1] -

Anhydride Formation: The carboxylate of 9-bromononanoic acid attacks this intermediate, forming a mixed anhydride.

-

Esterification: The mixed anhydride undergoes nucleophilic attack by tert-butanol (generated in situ or added as solvent/reagent), releasing

and yielding the target ester.

Figure 1: Catalytic cycle of DMAP-mediated esterification using Boc2O.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 9-Bromononanoic acid | 237.13 | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate ( | 218.25 | 2.0 | Reagent |

| DMAP | 122.17 | 0.3 | Catalyst |

| tert-Butanol (t-BuOH) | 74.12 | 1.5 - 5.0 | Solvent/Reagent |

| Dichloromethane (DCM) | 84.93 | - | Co-solvent (Optional) |

Equipment

-

Round-bottom flask (25 mL or 50 mL depending on scale).

-

Magnetic stir bar.

-

Inert gas line (Nitrogen or Argon) – Recommended but not strictly required due to

evolution. -

Rotary evaporator.

-

Silica gel flash chromatography setup.

Detailed Experimental Protocol

Scale: This protocol is written for a 1.0 gram (4.2 mmol) scale of 9-bromononanoic acid.

Step 1: Reaction Setup

-

Equip a 50 mL round-bottom flask with a magnetic stir bar.

-

Add 9-bromononanoic acid (1.0 g, 4.2 mmol).

-

Add anhydrous t-BuOH (10 mL). Note: t-BuOH melts at 25°C. If solid, warm gently to melt before adding.

-

Alternative Solvent: If solubility is an issue, use a 1:1 mixture of t-BuOH and anhydrous THF or DCM.

-

-

Add

(1.83 g, 8.4 mmol, 2.0 equiv). -

Stir the mixture at room temperature under a loose nitrogen blanket (allow for gas venting).

Step 2: Initiation

-

Add DMAP (154 mg, 1.26 mmol, 0.3 equiv) in one portion.

-

Observation: Immediate effervescence (

evolution) should be observed. This indicates the formation of the reactive intermediate.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Step 3: Reaction Monitoring

-

Stir at 30–35°C (slightly above the melting point of t-BuOH) for 12–16 hours.

-

TLC Monitoring: Check consumption of starting material.

-

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Stain: KMnO4 or Iodine (Bromide is active). The product will have a significantly higher

than the carboxylic acid.

-

Step 4: Workup

-

Once complete, dilute the reaction mixture with Diethyl Ether (

) (30 mL). -

Wash the organic layer sequentially with:

-

1N HCl (2 x 15 mL) – Critical: Removes DMAP.

-

Saturated

(2 x 15 mL) – Removes unreacted acid. -

Brine (1 x 15 mL).

-

-

Dry the organic layer over anhydrous

. -

Filter and concentrate under reduced pressure. Note: Do not heat the water bath above 40°C to prevent thermal decomposition of the t-butyl ester.

Step 5: Purification

-

Purify the crude oil via flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

5% Ethyl Acetate in Hexanes. -

Target: The product is a colorless to pale yellow oil.

-

Process Control & Troubleshooting

The following workflow illustrates the critical decision points during the synthesis.

Figure 2: Process control workflow with contingency steps.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Gas Evolution | Old/Hydrolyzed | Use fresh |

| Low Yield | Incomplete reaction | Increase DMAP to 0.5 equiv or run for 24h. Ensure system is not sealed tight (let |

| Product Hydrolysis | Acidic workup too harsh | Use cold 0.5N HCl or Citric Acid for the first wash. Do not prolong contact with acid. |

| Solidification | Solvent freezing | t-BuOH freezes at 25°C. Keep the bath at 30°C or add 10% THF. |

Characterization (Expected Data)

Upon isolation, the identity of tert-butyl 9-bromononanoate should be confirmed using

-

Appearance: Colorless to pale yellow oil.

-

NMR (400 MHz,

-

3.40 (t,

-

2.20 (t,

-

1.85 (quint, 2H,

-

1.60 (m, 2H,

-

1.44 (s, 9H,

-

1.30 (m, 8H, internal

-

3.40 (t,

-

Mass Spectrometry (ESI/APCI):

-

Positive mode often shows

or loss of t-butyl group -

Look for the characteristic 1:1 isotopic pattern of Bromine (

).

-

Safety & Storage

-

DMAP: Toxic if swallowed and absorbed through skin. Handle in a fume hood.

- : Flammable solid. Causes skin irritation. Inhalation of vapors can be harmful.

-

Gas Evolution: The reaction produces

.[1] Do not run in a tightly sealed vessel to prevent pressure buildup. -

Storage: Store the purified ester at 2–8°C. It is generally stable, but the tert-butyl ester can cleave in the presence of strong acids or upon prolonged exposure to moisture.

References

-

Steglich Esterification Protocol: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[5] Angew.[5] Chem. Int. Ed.1978 , 17, 522–524.[5] Link

-

Boc2O/DMAP Mechanism: Takeda, K. et al. "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate." Synthesis1994 , 1994(11), 1063-1066. Link

-

Green Chemistry Modification: Liu, Y. et al. "Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions."[4] Green Chem.[4]2025 , 27, 1348-1355.[4] Link

-

Compound Data: PubChem Compound Summary for CID 13770385, tert-Butyl 9-bromononanoate. Link

Sources

- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Application Note: Optimized Etherification Strategies Using tert-Butyl 9-bromononanoate

Executive Summary & Chemical Strategy

This guide details the protocol for installing the nonanoate linker using tert-butyl 9-bromononanoate . This reagent is a bifunctional building block frequently employed in the synthesis of PROTACs, lipid-drug conjugates, and surface modifiers.

The Chemoselectivity Challenge

The core challenge in utilizing tert-butyl 9-bromononanoate lies in balancing the reactivity of the primary alkyl bromide (electrophile) while preserving the tert-butyl ester (protecting group).

-

The Electrophile: The primary bromide is a moderate electrophile. While less reactive than an iodide, it is sufficiently active for

displacement without the instability associated with long-chain iodides. -

The Protecting Group: The tert-butyl ester provides steric bulk that resists saponification (hydrolysis) under the basic conditions required for the Williamson ether synthesis. However, it is highly acid-labile. Crucial Directive: All workup and purification steps must maintain a pH

7 to prevent premature deprotection.

Mechanistic Insight: The "Sweet Spot"

Success relies on maintaining strictly

-

Risk: High temperatures or extremely strong bases (e.g.,

) can induce -

Solution: Use a polar aprotic solvent (DMF or DMSO) to solvate the cation, leaving the nucleophilic anion "naked" and more reactive, allowing for milder temperature profiles.

Pre-Reaction Decision Matrix

Before proceeding, categorize your nucleophile (alcohol) to select the appropriate method.[1][2]

Figure 1: Strategic selection of reaction conditions based on substrate acidity.

Experimental Protocols

Method A: Mild Base (For Phenols and Acidic Heterocycles)

Recommended for: Phenols, hydroxypyridines, and substrates sensitive to strong bases.

Reagents:

-

Substrate (R-OH): 1.0 equiv

-

tert-Butyl 9-bromononanoate: 1.2 – 1.5 equiv

-

Potassium Carbonate (

), anhydrous: 2.0 – 3.0 equiv -

Potassium Iodide (KI): 0.1 equiv (Catalytic)

-

Solvent: DMF (anhydrous) or Acetone (HPLC grade)

Protocol:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Solvation: Dissolve the substrate (R-OH) in DMF (0.1 M concentration).

-

Deprotonation: Add anhydrous

. Stir at Room Temperature (RT) for 15 minutes.-

Note: The solution may change color as the phenoxide anion forms.

-

-

Addition: Add tert-butyl 9-bromononanoate via syringe.

-

Catalysis (Optional): Add catalytic KI. This generates the more reactive alkyl iodide in situ (Finkelstein modification).

-

Reaction: Heat to 60°C. Monitor via TLC/LC-MS.

-

Typical Time: 4 – 12 hours.

-

-

Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

.

Method B: Strong Base (For Aliphatic Alcohols)

Recommended for: Primary/Secondary aliphatic alcohols where the hydroxyl proton is less acidic.

Reagents:

-

Substrate (R-OH): 1.0 equiv

-

Sodium Hydride (NaH, 60% dispersion in oil): 1.2 – 1.5 equiv

-

tert-Butyl 9-bromononanoate: 1.2 equiv

-

Solvent: THF (anhydrous) or DMF (anhydrous)

Protocol:

-

Safety Prep: NaH reacts violently with moisture. Ensure all glassware is oven-dried.

-

Base Activation: Suspend NaH in dry THF/DMF at 0°C (ice bath).

-

Alkoxide Formation: Add the substrate (R-OH) dropwise (dissolved in minimal solvent).

-

Observation: Gas evolution (

) will occur. Vent the flask via a needle to an inert gas line. Stir for 30 min at 0°C.

-

-

Electrophile Addition: Add tert-butyl 9-bromononanoate dropwise.

-

Reaction: Remove ice bath and allow to warm to RT.

-

Note: Heating is rarely required for primary bromides with NaH and increases the risk of elimination.

-

-

Quench: Critical Step. Cool to 0°C. Add saturated

solution very slowly to quench excess hydride. -

Workup: Extract with

or EtOAc.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common failure modes and their chemical causality.

| Observation | Diagnosis | Root Cause | Corrective Action |

| No Reaction | Kinetic Barrier | Bromide is too stable; Nucleophile too weak. | Add 10 mol% KI (Finkelstein catalyst). Switch solvent to DMF/DMSO. |

| Alkene Byproduct | Elimination (E2) | Base is too strong or Temp too high. | Lower temperature.[3] Switch from NaH to |

| Loss of t-Butyl | Acid Hydrolysis | Workup was too acidic. | Avoid HCl washes. Use sat. |

| Saponification | Ester Hydrolysis | Hydroxide ( | Ensure reagents are anhydrous. Avoid NaOH/KOH; use Carbonates or Hydrides. |

Visualization of Reaction Pathway[4][5]

Figure 2: Mechanistic pathway and potential divergence points for side reactions.

References

-

Williamson Ether Synthesis Mechanism & Conditions. Organic Chemistry Portal. [Link]

-

Finkelstein Reaction (Catalytic Iodide). Organic Chemistry Portal. [Link]

-

Use of Potassium Carbonate in DMF. Org. Chem. Res. 2016, 2(2), 86-92. [Link]

-

Stability of tert-Butyl Esters. Greene's Protective Groups in Organic Synthesis. [Link]

Sources

Analytical Methods for tert-Butyl 9-bromononanoate Quantification

Application Note & Protocol Guide

Introduction & Strategic Context

tert-Butyl 9-bromononanoate (CAS: 135982-11-5) is a critical alkylating agent and linker intermediate, predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a hydrophobic spacer, connecting an E3 ligase ligand (e.g., VHL or Cereblon binders) to a target protein warhead.

Analytical Challenges

The quantification of this molecule presents specific challenges that disqualify standard "off-the-shelf" pharmaceutical methods:

-

Lack of Chromophores: The molecule lacks conjugated

-systems, rendering standard UV detection (254 nm) ineffective. -

Thermal Sensitivity: While tert-butyl esters are generally stable, they are susceptible to acid-catalyzed thermal elimination (forming isobutylene and the corresponding carboxylic acid) at high injector temperatures.

-

Hydrolytic Instability: The ester bond is prone to hydrolysis, necessitating strict control over solvent water content during sample preparation.

This guide prioritizes GC-FID as the workhorse method for process control due to its superior resolution of homologous impurities, with HPLC-CAD/ELSD as the orthogonal method for final release testing.

Physicochemical Profile

| Property | Value | Analytical Implication |

| Molecular Formula | C₁₃H₂₅BrO₂ | Monoisotopic Mass: 292.10 (for MS ID) |

| Molecular Weight | 293.24 g/mol | Suitable for GC and LC analysis |

| Boiling Point | ~320°C (Predicted) | Requires high-temp GC column (e.g., 300°C limit) |

| Solubility | DCM, EtOAc, MeOH, Hexane | Insoluble in water; RP-HPLC requires high organic % |

| Chromophores | Carbonyl (weak, ~210 nm) | UV detection is not recommended for trace analysis |

Protocol A: Gas Chromatography (GC-FID)

Status: Primary Quantitative Method (Process Control)

Rationale

GC-FID is selected for its robust response to carbon-containing compounds regardless of UV absorption. It provides excellent separation of the target analyte from potential impurities like 1,9-dibromononane (starting material) and 9-bromononanoic acid (hydrolysis product).

Instrument Configuration

-

System: Agilent 7890B / 8890 or equivalent with FID.

-

Column: DB-5ms or HP-5 (5% Phenyl-arylene, 95% Methylpolysiloxane).

-

Dimensions: 30 m

0.32 mm ID -

Why: A non-polar column minimizes interaction with the polar ester/bromide groups, reducing peak tailing. Avoid acidic phases (e.g., FFAP) to prevent tert-butyl deprotection.

-

Method Parameters

| Parameter | Setting | Causality / Note |

| Inlet Temp | 220°C | Critical: Keep <250°C to prevent thermal elimination of isobutylene. |

| Injection Mode | Split (20:1) | Prevents column overload; improves peak shape. |

| Carrier Gas | Helium @ 1.5 mL/min | Constant flow mode for stable retention times. |

| Oven Program | 80°C (1 min) | Fast ramp minimizes thermal stress on the analyte. |

| Detector (FID) | 300°C | Ensure temp is > column max to prevent condensation. |

| Injection Vol | 1.0 µL | Standard volume. |

Sample Preparation

-

Diluent: n-Heptane or Dichloromethane (DCM). Avoid alcohols (MeOH/EtOH) to prevent potential transesterification in the hot inlet.

-

Standard Prep: Dissolve 25 mg reference standard in 25 mL diluent (1.0 mg/mL).

-

Sample Prep: Accurately weigh 25 mg sample; dilute to volume.

-

System Suitability: Inject standard 5 times. RSD of area must be

2.0%.

Protocol B: HPLC-CAD (Charged Aerosol Detection)

Status: Secondary Method (Purity & Non-Volatiles)

Rationale

Since the analyte has negligible UV absorbance, standard Diode Array Detectors (DAD) are blind to it. CAD (or ELSD) detects all non-volatile analytes, making it ideal for detecting the main peak and any non-volatile salts or heavy oligomers that GC would miss.

Instrument Configuration

-

System: UHPLC/HPLC with CAD (e.g., Thermo Vanquish or Waters with ELSD).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6

100 mm. -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Gradient Table

| Time (min) | % B | Flow (mL/min) |

| 0.0 | 50 | 1.0 |

| 8.0 | 95 | 1.0 |

| 10.0 | 95 | 1.0 |

| 10.1 | 50 | 1.0 |

| 14.0 | 50 | 1.0 |

Critical Setup Notes

-

Detector Settings: Set evaporation temperature to 35°C (Low). High evaporation temps may volatilize the semi-volatile analyte, causing signal loss.

-

Linearity: CAD response is curvilinear. Use a quadratic fit or log-log plot for calibration.

Identification: NMR Spectroscopy

Status: Mandatory for Structural Validation

While chromatography confirms purity, it does not confirm identity.

-

Solvent: CDCl₃.

-

Key Signals:

- 1.44 ppm (s, 9H): tert-Butyl group (Diagnostic).

-

3.40 ppm (t, 2H):

-

2.20 ppm (t, 2H):

-

Validation: The integral ratio of the tert-butyl singlet (9H) to the bromomethyl triplet (2H) must be 4.5:1. Deviation indicates hydrolysis or cleavage.

Analytical Workflow Diagrams

Method Selection Decision Tree

Caption: Decision matrix for selecting between GC-FID and HPLC-CAD based on the stage of drug development.

GC-FID Workflow & Troubleshooting

Caption: Operational workflow for GC-FID analysis including critical troubleshooting checkpoints.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

-

Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Liquid Chromatography.Link

-

Restek Corporation. (2022). Selection of GC Columns for Ester Analysis.Link

-

Nalawade, P. P., et al. (2019).[1] Proteolysis Targeting Chimeras (PROTACs): A Review of Linker Strategies. European Journal of Medicinal Chemistry. (Contextual citation for linker importance).

Sources

Application Note: Derivatization of Biomolecules with tert-Butyl 9-bromononanoate

Abstract

This technical guide details the strategic application of tert-Butyl 9-bromononanoate (CAS: 135982-11-5) as a bifunctional linker precursor in chemical biology and medicinal chemistry. Specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) , lipid-drug conjugates, and peptide modifications, this

Introduction: The "Goldilocks" Linker Strategy

In the design of heterobifunctional molecules, linker length and composition are critical determinants of biological activity. tert-Butyl 9-bromononanoate provides a 9-carbon aliphatic chain, often referred to as a "Goldilocks" length in PROTAC design—long enough to span the E3 ligase-target protein interface without inducing steric clashes, yet hydrophobic enough to improve cell permeability compared to PEG chains.

Key Chemical Advantages:

-

Orthogonality: The tert-butyl ester protects the carboxylic acid, allowing the bromine terminus to react selectively with nucleophiles (amines, thiols) under basic conditions without self-polymerization.

-

Acid Lability: The tert-butyl group is removed under acidic conditions (TFA or HCl), compatible with Fmoc-based solid-phase peptide synthesis (SPPS) workflows.

-

Lipophilicity: The polymethylene chain (

) enhances the logP of polar drugs, potentially improving membrane permeability.

Chemical Properties & Safety Profile[1][2]

| Property | Specification |

| IUPAC Name | tert-butyl 9-bromononanoate |

| Molecular Formula | |

| Molecular Weight | 293.24 g/mol |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Insoluble in water |

| Storage | 2-8°C, inert atmosphere (Ar/N2), protect from light |

Safety Warning: As an alkyl bromide, this compound is a potential alkylating agent. It acts as a skin and eye irritant. All procedures must be performed in a fume hood using nitrile gloves and safety goggles.

Core Methodology: Derivatization Protocols

Protocol A: N-Alkylation of Amines (PROTAC Anchor Synthesis)

Target: Secondary amines on E3 ligase ligands (e.g., VHL or Cereblon binders) or target warheads.

Mechanism:

Materials:

-

tert-Butyl 9-bromononanoate (1.2 equivalents)

-

Base:

(anhydrous, 3.0 equiv) or -

Catalyst: KI (0.1 equiv)

-

Solvent: Anhydrous DMF or MeCN

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of the amine substrate in anhydrous DMF (5 mL, 0.2 M concentration) in a flame-dried round-bottom flask under Argon.

-

Activation: Add

(3.0 mmol) and KI (0.1 mmol). Stir at room temperature for 10 minutes. -

Addition: Add tert-Butyl 9-bromononanoate (1.2 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C and stir for 4–16 hours.

-

Monitoring: Check via LC-MS or TLC. The product will show a mass shift of +212 Da (alkyl chain) minus H.

-

-

Workup:

-

Dilute reaction with EtOAc (50 mL).

-

Wash with water (

mL) to remove DMF. -

Wash with saturated brine (

mL). -

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: S-Alkylation of Cysteine (Peptide Late-Stage Modification)

Target: Free sulfhydryl groups on Cysteine residues in peptides.

Rationale: Thiols are better nucleophiles than amines. The reaction can proceed at lower temperatures and milder pH, preserving peptide secondary structure.

Step-by-Step Procedure:

-

Buffer Prep: Prepare 50 mM Ammonium Bicarbonate buffer (pH 7.8) containing 20% Acetonitrile (to solubilize the linker).

-

Reaction: Dissolve peptide (1 mM) in the buffer. Add tert-Butyl 9-bromononanoate (2.0 equiv, dissolved in minimal MeCN).

-

Incubation: Stir at Room Temperature for 2 hours.

-

Note: If the peptide contains Disulfide bridges, add TCEP (1.1 equiv) to keep Cys reduced, though this may reduce structural disulfides.

-

-

Quench: Acidify with 0.1% Formic acid.

-

Purification: Isolate via preparative HPLC (C18 column, Water/MeCN gradient).

Downstream Processing: Acidolytic Deprotection

Once the linker is attached, the tert-butyl ester must be hydrolyzed to reveal the carboxylic acid for subsequent conjugation (e.g., amide coupling to the second PROTAC ligand).

Reagent: Trifluoroacetic Acid (TFA) / Dichloromethane (DCM).[4] Scavenger: Triisopropylsilane (TIPS) is critical if the molecule contains Methionine, Tryptophan, or Tyrosine to prevent tert-butyl cation alkylation of these side chains.

Protocol:

-

Dissolve the alkylated intermediate in DCM (1 mL per 100 mg).

-

Add a pre-mixed solution of TFA:DCM:TIPS (50:45:5 v/v/v) .

-

Stir at Room Temperature for 1–2 hours.

-

End-point: Disappearance of the t-Bu singlet (~1.44 ppm) in

-NMR.

-

-

Workup (Precipitation):

-

Concentrate the solution to ~10% volume under nitrogen flow.

-

Add cold Diethyl Ether (

) to precipitate the product (if solid). -

Centrifuge and wash the pellet

with ether.

-

-

Workup (Evaporation):

-

If the product is an oil, co-evaporate with Toluene (

) to remove trace TFA.

-

Visualizing the Workflow

Figure 1: General Derivatization Pathway

This diagram illustrates the conversion of a nucleophilic biomolecule into a functionalized carboxylic acid ready for conjugation.

Caption: Figure 1. Two-step workflow converting a nucleophile to a C9-carboxylic acid linker.

Figure 2: Decision Tree for Reaction Conditions

Select the optimal base and solvent system based on your substrate's nucleophile type.

Caption: Figure 2. Optimization logic for alkylation conditions based on nucleophile reactivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Alkylation) | Incomplete substitution | Add 0.1 eq Potassium Iodide (KI) to catalyze the reaction. Increase temp to 80°C. |

| Side Products | Elimination (Alkene formation) | Reduce base strength (switch from |

| Incomplete Deprotection | TFA Concentration too low | Increase TFA ratio to 50%. Ensure reaction is anhydrous. |

| "Sticky" Impurities | tert-butyl cation polymerization | Add Triisopropylsilane (TIPS) (2.5-5%) to the deprotection cocktail. |

References

-

MedChemExpress. tert-Butyl 9-bromononanoate Product Information & PROTAC Application.Link

-

National Institutes of Health (PMC). Development of BromoTag: A “Bump-and-Hole”–PROTAC System. (Detailed protocol on linker synthesis strategies). Link

-

Organic Syntheses. Preparation of tert-Butyl Esters and Amine Alkylation Protocols. (Foundational chemistry for t-butyl group handling). Link

-

American Chemical Society (J. Med. Chem). Versatile Multicomponent Platform for Synthesis of Protein Degraders. (Cites use of bromo-alkyl linkers in PROTACs). Link

-

Thermo Fisher Scientific. Safety Data Sheet: tert-Butyl bromoacetate/alkanoates. (Safety and handling data). Link

(Note: While specific "Application Notes" for this exact CAS number are rare in public literature, the protocols above are synthesized from standard medicinal chemistry practices for alkyl bromoesters found in the cited PROTAC and organic synthesis literature.)

Sources

Application Note: High-Fidelity Surface Carboxylation via tert-Butyl 9-Bromononanoate

Executive Summary: The "Masked Linker" Strategy

In precision surface engineering, the direct introduction of carboxylic acid (-COOH) groups often leads to uncontrolled hydrogen bonding, surface aggregation, or side reactions with amine-based coupling agents. ** tert-Butyl 9-bromononanoate** serves as a superior "masked" heterobifunctional linker.

Its structure offers three distinct strategic advantages:

-

Orthogonal Protection: The bulky tert-butyl ester group renders the terminus hydrophobic and chemically inert during the initial grafting phase, preventing premature interaction.

-

Defined Spacing (C9): The 9-carbon alkyl chain provides optimal van der Waals ordering (semi-crystalline packing) on surfaces, reducing steric hindrance for subsequent bio-conjugation.

-

Versatile Anchoring: The primary alkyl bromide allows for robust

attachment to amine- or thiol-functionalized surfaces.

This guide details the protocol for converting amine-terminated surfaces into high-density, reactive carboxylic acid interfaces using this molecule.

Chemical Basis & Handling

| Property | Specification | Operational Significance |

| Formula | Bifunctional: Alkyl bromide anchor + protected ester. | |

| MW | ~293.24 g/mol | Moderate weight allows easy removal of excess via vacuum/washing. |

| State | Colorless Oil | Viscous; best handled by dilution in non-polar solvents. |

| Solubility | DCM, THF, DMF, Toluene | Insoluble in water. Requires organic solvent for grafting. |

| Stability | Acid-Sensitive | CRITICAL: Avoid exposure to strong acids (TFA, HCl) until the deprotection step. |

Experimental Protocols

Phase A: Surface Grafting ( Alkylation)

Objective: Covalently attach the linker to an amine-functionalized substrate (e.g., APTES-treated Silicon or Glass).

Materials:

-

Substrate: Amine-functionalized slide/wafer (Surface

). -

Reagent: tert-Butyl 9-bromononanoate (10–20 mM).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

-

Base: Potassium Carbonate (

) or DIPEA (Hünig's Base). -

Wash Solvents: DMF, Ethanol, DCM.

Protocol:

-

Preparation: In a glovebox or anhydrous environment, dissolve tert-butyl 9-bromononanoate (20 mM) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 equivalents relative to the bromide) to the solution.

-

Incubate: Immerse the amine-functionalized substrate in the solution.

-

Conditions: 50°C for 12–24 hours.

-

Note: Elevated temperature is required because primary alkyl bromides are moderately reactive toward secondary surface amines (formed after the first attack).

-

-

Rinse: Remove substrate and wash sequentially with DMF (removes unreacted linker), Ethanol (removes salts), and DCM (removes trace organics).

-

Dry: Blow dry with Nitrogen (

).

Validation Checkpoint:

-

Contact Angle: Should increase significantly (e.g., from ~45° for

to >85° for the hydrophobic t-butyl surface).

Phase B: The "Switch" (Acid Deprotection)

Objective: Cleave the tert-butyl group to reveal the hydrophilic carboxylic acid.

Materials:

-

Deprotection Cocktail: Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

-

Ratio: 1:1 (v/v) or 25% TFA in DCM.

Protocol:

-

Immersion: Place the grafted substrate into the TFA/DCM cocktail.

-

Time: Incubate for 30–60 minutes at Room Temperature.

-

Quench & Wash: Remove and immediately wash with DCM, then Ethanol, then Phosphate Buffered Saline (PBS) if moving to bio-conjugation.

-

Warning: Do not let the surface dry with TFA residues; it can damage the underlying silane monolayer.

-

Validation Checkpoint:

-

Contact Angle: Should drop drastically (e.g., from >85° to <20°) due to the formation of hydrophilic

groups.

Phase C: Bio-Activation (EDC/NHS Coupling)

Objective: Activate the new -COOH surface for protein/antibody attachment.

Protocol:

-

Activation: Incubate surface in 0.4M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 0.1M NHS (N-Hydroxysuccinimide) in MES buffer (pH 5.5) for 30 mins.

-

Conjugation: Rinse and immediately incubate with the target protein (in PBS, pH 7.4).

Visualizing the Workflow

Diagram 1: Reaction Pathway & Mechanism

The following diagram illustrates the transformation from an amine surface to a bio-active interface using the tert-butyl 9-bromononanoate linker.

Caption: Step-wise transformation from amine-functionalized substrate to bio-active carboxyl surface via the "Masked Linker" protocol.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Contact Angle after Grafting (<60°) | Incomplete Alkylation | Increase reaction time (24h) or temperature (60°C). Ensure solvent is anhydrous (water competes as a nucleophile). |

| Haze/Cloudiness on Surface | Polymerization/Salt | Wash more rigorously with Ethanol/Water to remove amine salts (HBr·Base). |

| High Contact Angle after Deprotection (>40°) | Incomplete Cleavage | TFA is old or wet. Use fresh anhydrous TFA. Increase time to 2 hours. |

| Loss of Surface Stability | Silane Etching | Avoid prolonged exposure to TFA if the underlying silane layer is labile. Switch to 4M HCl in Dioxane for gentler cleavage [1]. |

References

-

Selective Deprotection of tert-Butyl Esters

-

Post-Grafting Amination & Alkylation

- Source:Langmuir (ACS Publications). "Post-Grafting Amination of Alkyl Halide-Functionalized Silica."

-

URL:[Link]

- Context: Provides the mechanistic grounding for the reaction between alkyl halides and surface amines/silica.

-

Surface Modification Reviews

- Source:MDPI.

-

URL:[Link]

- Context: Discusses solvent effects (aprotic vs protic) on grafting efficiency.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. echemi.com [echemi.com]

Troubleshooting & Optimization

common impurities in commercial tert-Butyl 9-bromononanoate

Technical Support Center: tert-Butyl 9-bromononanoate Topic: Quality Control, Impurity Profiling, and Troubleshooting

Introduction: The Criticality of Linker Purity

From the Desk of the Senior Application Scientist:

Welcome to the technical support hub for tert-Butyl 9-bromononanoate (CAS: 135982-11-5). In the context of drug discovery—specifically in the synthesis of PROTAC® (Proteolysis Targeting Chimera) linkers and lipid modifications—this compound serves as a vital "anchor." It provides a robust alkyl chain with orthogonal reactivity: an electrophilic alkyl bromide for nucleophilic displacement and an acid-labile tert-butyl ester for carboxyl protection.

However, the dual reactivity that makes this building block valuable also makes it susceptible to specific degradation pathways. High-purity linkers are non-negotiable; even trace impurities can terminate PROTAC chains or create "dead" ligands that compete for E3 ligase binding without inducing degradation.

This guide synthesizes our internal QC data with field-proven troubleshooting protocols to help you identify, prevent, and remove common impurities.

Part 1: Diagnostic Workflow

Before attempting purification, you must identify the nature of the contamination. Use the flowchart below to correlate your analytical observations with specific impurity classes.

Figure 1: Diagnostic decision tree for identifying impurities based on 1H NMR signatures.

Part 2: Common Impurities & Troubleshooting (Q&A)

Category 1: The "Elimination" Impurity (Alkene)

Q: I see a multiplet at 5.8 ppm and 4.9 ppm in my NMR. My mass spec also shows a mass of [M-HBr]. What happened?

A: You have formed tert-butyl non-8-enoate via an E2 elimination reaction.

-

The Mechanism: The primary alkyl bromide is susceptible to base-promoted dehydrohalogenation. If you synthesized the ester using a base (e.g., DIPEA, TEA) and 9-bromononanoic acid, or if the material was stored in the presence of trace basic residues, the base abstracts a proton from the

-carbon, expelling the bromide. -

Critical Control Point: This is often temperature-dependent. Esterification reactions involving alkyl bromides should be kept strictly below 0°C during base addition and rarely exceed room temperature.

-

Removal:

-

Standard Silica: Difficult due to similar polarity (Rf) to the product.

-

Expert Protocol: Use Silver Nitrate (AgNO₃) impregnated silica gel . The silver ions complex with the

-bond of the alkene, significantly retarding its elution compared to the saturated bromide.

-

Category 2: The "Acid" Impurity

Q: My LC-MS shows a peak with m/z 237 (negative mode) or 239. The material is becoming a slurry.

A: This is 9-bromononanoic acid (the free acid).[1]

-

The Cause: Hydrolysis of the tert-butyl ester.[2] While t-butyl esters are generally stable to base, they are acid-labile.

-

Scenario A (Synthesis): Incomplete esterification of the starting material.

-

Scenario B (Storage): Exposure to atmospheric moisture and trace acid (e.g., residual HBr from the bromide instability) creates an autocatalytic cycle. The bromide degrades to release HBr, which catalyzes the cleavage of the t-butyl ester.

-

-

Remediation:

-

Dissolve the crude material in Ethyl Acetate or Hexanes.

-

Wash with cold saturated NaHCO₃ (pH ~8-9). The free acid will deprotonate and partition into the aqueous layer.

-

Note: Do not use strong bases (NaOH), as this may hydrolyze the alkyl bromide or cause elimination.

-

Category 3: The "Hydroxyl" Impurity

Q: I see a new peak at [M-Br+OH]. Is this from water?

A: Yes, this is tert-butyl 9-hydroxynonanoate .

-

The Mechanism: Nucleophilic substitution (

) of the bromide by water or hydroxide ions. -

Risk Factor: This rarely happens in solid storage but is common if the material is left in solution (DMSO/DMF) for extended periods, especially if the solvent is "wet."

-

Prevention: Store the compound neat (undissolved) at -20°C. If making stock solutions, use anhydrous DMSO and store over molecular sieves.

Part 3: Quantitative Impurity Profile

Use this table to benchmark your analytical results against expected commercial standards.

| Impurity Name | Structure Description | Origin | Diagnostic NMR Signal | Removal Strategy |

| Alkene By-product | Terminal alkene (loss of HBr) | Base-induced E2 elimination | Multiplet | AgNO₃ Silica Chromatography |

| Free Acid | Carboxylic acid (loss of t-Bu) | Acid-catalyzed hydrolysis | Broad singlet | Wash w/ sat. NaHCO₃ |

| Hydroxyl Analog | Terminal alcohol (-OH replaces -Br) | Triplet | Column Chromatography (Polar) | |

| Lactone | Cyclic ester (9-membered) | Intramolecular cyclization | Loss of t-Bu + new methylene shifts | Difficult; requires high-res HPLC |

Part 4: Synthesis & Stability Pathways

Understanding the chemical lineage of the impurity helps in prevention. The diagram below illustrates the synthesis of the linker and the diversion points where impurities are generated.

Figure 2: Synthesis and degradation pathways.[2] Note that the target product is kinetically stable but thermodynamically susceptible to elimination and hydrolysis.

Part 5: Storage & Handling Guidelines

To maintain the integrity of tert-Butyl 9-bromononanoate (>97% purity):

-

Temperature: Store at -20°C . The rate of autocatalytic deprotection (acid formation) doubles roughly every 10°C increase.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen can promote radical degradation of the alkyl bromide chain over long periods.

-

Light: Protect from light. Alkyl bromides are photosensitive; UV exposure can cleave the C-Br bond, leading to radical species and dimerization.

-

Solvent: Avoid storing in DMF or DMAc for >24 hours at room temperature, as these polar aprotic solvents can accelerate halide displacement or elimination.

References

-

PROTAC Linker Design & Stability

-

Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Signal Transduction and Targeted Therapy.

-

-

Esterification Methodologies

-

Greenberg, J. A., et al. (2017).[4] Synthesis of tert-Butyl Esters. Journal of Organic Chemistry.

-

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Purification of Alkenes vs.

- Williams, C. M., & Mander, L. N. (2001).

Sources

Technical Support Center: Solvent Effects on the Reactivity of tert-Butyl 9-bromononanoate

Welcome to the technical support hub for experiments involving tert-Butyl 9-bromononanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile substrate. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for tert-Butyl 9-bromononanoate?

A1: Tert-Butyl 9-bromononanoate is a primary alkyl halide. Its reactivity is dominated by two competing bimolecular mechanisms: nucleophilic substitution (SN2) and elimination (E2). The choice of solvent, nucleophile/base, and temperature are critical factors that determine the ratio of substitution to elimination products. Unimolecular pathways (SN1/E1) are generally not favored due to the instability of the primary carbocation that would need to form.

Q2: How does solvent choice fundamentally alter the outcome of reactions with this substrate?

A2: Solvents play a crucial role by stabilizing or destabilizing reactants, intermediates, and transition states.[1] For tert-Butyl 9-bromononanoate, the key distinction is between polar protic and polar aprotic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions.[2][3] They can dissolve ionic nucleophiles but are poor at solvating the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 pathway.[4][5]

-

Polar Protic Solvents (e.g., water, ethanol, methanol) can slow down SN2 reactions.[6] They form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate.[1][4] These solvents can, however, favor elimination (E2) if a strong, sterically hindered base is used.

Q3: I am observing a significant amount of an elimination byproduct (tert-Butyl 9-nonenoate). What is the likely cause?

A3: The formation of an alkene byproduct points to a competing E2 elimination reaction. This is often promoted by:

-

Strong, Sterically Hindered Bases: Nucleophiles that are also strong bases (e.g., alkoxides like ethoxide or tert-butoxide) can preferentially abstract a proton from the carbon adjacent to the bromine atom.[7]

-

Elevated Temperatures: Elimination reactions are generally favored by heat compared to substitution reactions.[7]

-

Solvent Choice: While polar aprotic solvents favor SN2, using a very strong base in these solvents can still lead to significant E2 products.[7] Polar protic solvents can also favor elimination over substitution by solvating and thus deactivating the species for its role as a nucleophile more than its role as a base.[4]

Q4: My reaction is producing nonanoic acid. Why is my ester being cleaved?

A4: The presence of nonanoic acid indicates the hydrolysis of the tert-butyl ester group. The tert-butyl ester is highly sensitive to acidic conditions.[8] Trace amounts of acid (e.g., HBr formed as a byproduct, or acidic impurities in reagents or solvents) can catalyze the cleavage of the ester, proceeding through a stable tertiary carbocation intermediate.[8][9] This is a significant potential side reaction that must be carefully controlled.

Section 2: Troubleshooting Guide & Experimental Protocols

This section addresses specific experimental failures and provides actionable solutions.

Issue 1: Low Yield of the Desired SN2 Substitution Product

-

Symptom: The reaction results in a low yield of the target substituted product, with significant amounts of starting material remaining or the formation of tert-butyl 9-nonenoate.

-

Probable Cause (A): Suboptimal Solvent Choice. Using a polar protic solvent (like ethanol) can drastically slow the SN2 reaction rate by solvating the nucleophile.[1][6]

-

Solution (A): Switch to a Polar Aprotic Solvent. To maximize the SN2 rate, a polar aprotic solvent is the best choice.[2][3] These solvents solvate the counter-ion of the nucleophile but leave the anion free to attack the substrate.[4][6]

-

Probable Cause (B): Competing E2 Elimination. The nucleophile being used is too basic, or the reaction temperature is too high. Strong bases like alkoxides favor elimination.[7]

-

Solution (B): Modify Nucleophile and Temperature.

-

If possible, use a nucleophile that is less basic (e.g., azide, cyanide, or a halide ion).[7]

-

Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

-

Recommended Protocol: Optimizing SN2 Substitution

-

Solvent and Reagent Preparation: Ensure the chosen polar aprotic solvent (e.g., DMF or DMSO) is anhydrous. Water contamination will decrease the reactivity of the nucleophile. Dry the solvent using appropriate methods (e.g., molecular sieves).

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the tert-Butyl 9-bromononanoate and the nucleophile in the anhydrous polar aprotic solvent.

-

Temperature Control: Maintain the reaction at room temperature or slightly above, as determined by preliminary optimization experiments. Avoid high temperatures to minimize the E2 side reaction.

-

Monitoring: Track the reaction progress using a suitable technique (e.g., TLC or GC-MS) to determine the point of maximum conversion and prevent the formation of degradation products.

-

Workup: Quench the reaction carefully and perform an appropriate extraction to isolate the product. Ensure the aqueous phase during workup is not acidic to prevent ester hydrolysis.

Issue 2: Product Contamination with Nonanoic Acid and/or tert-Butanol

-

Symptom: NMR or MS analysis of the crude product shows signals corresponding to nonanoic acid or tert-butanol.

-

Probable Cause: Acid-Catalyzed Ester Hydrolysis. The tert-butyl ester group is not stable in the presence of acid.[8] This can be introduced by wet solvents, acidic reagents, or HBr formed during the reaction if conditions are not anhydrous and a non-nucleophilic base is not present to scavenge protons.

-

Solution: Implement Strict Anhydrous and Neutral/Basic Conditions.

-

Use Anhydrous Solvents: As described in the protocol above, rigorously dry all solvents.

-

Add a Non-Nucleophilic Base: If HBr is expected to be generated, include a mild, non-nucleophilic base (e.g., potassium carbonate or a hindered amine like diisopropylethylamine) to act as an acid scavenger.[10]

-

Purify Reagents: Ensure all starting materials, including the nucleophile, are free from acidic impurities.

-

Controlled Workup: During the aqueous workup, use a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize any trace acids before extraction.

-

Section 3: Data & Visualizations

Table 1: Influence of Solvent Class on Reaction Pathway

| Solvent Class | Typical Examples | Primary Effect on Nucleophile | Favored Pathway for tert-Butyl 9-bromononanoate |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Minimally solvated ("naked"), highly reactive[5] | SN2 (with good, non-basic nucleophiles)[2][3] |

| Polar Protic | Water, Methanol, Ethanol | Heavily solvated via H-bonding, less reactive[1][4] | SN2 rate decreases . Can favor E2 with strong bases. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Poor solubility for most ionic nucleophiles | Generally unsuitable for these reactions |

Diagrams: Visualizing Key Mechanisms and Decisions

To better understand the competing factors at play, the following diagrams illustrate the core chemical principles.

Caption: Fig 1. Competing SN2 and E2 pathways.

Caption: Fig 2. Decision workflow for solvent selection.

Caption: Fig 3. Acid-catalyzed hydrolysis of the tert-butyl ester.

References

-

KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from KPU Pressbooks website. [Link]

-

Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from Chemistry Steps website. [Link]

-

University of Wisconsin. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from University of Wisconsin website. [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from College of Saint Benedict & Saint John's University website. [Link]

-

Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from Chemistry LibreTexts website. [Link]

-

Bhandari, A. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from online.fliphtml5.com. [Link]

-

ResearchGate. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved from ResearchGate. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

- 1. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. users.wfu.edu [users.wfu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Acids - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

comparative study of different synthetic routes to tert-Butyl 9-bromononanoate

[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and PROTAC Researchers.[1]

Executive Summary & Application Context

tert-Butyl 9-bromononanoate is a critical bifunctional linker used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and lipid-drug conjugates.[1] Its structure features a 9-carbon hydrophobic spacer, a terminal alkyl bromide for nucleophilic substitution (SN2), and an acid-labile tert-butyl ester.[1]

The synthesis of this molecule presents a classic chemoselectivity challenge: How to install a sterically hindered ester on a long-chain fatty acid without compromising the alkyl bromide or inducing polymerization?

This guide objectively compares three dominant synthetic routes, evaluating them on yield, scalability, atom economy, and purification complexity .[1]

Retrosynthetic Analysis & Pathway Overview